molecular formula C25H26ClNO6S B15294989 (S,R)-trans-Clopidogrel-MP Derivative

(S,R)-trans-Clopidogrel-MP Derivative

Cat. No.: B15294989
M. Wt: 504.0 g/mol
InChI Key: FNCOEMFSIDGTAR-MPUBODTJSA-N
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Description

(S,R)-trans-Clopidogrel-MP Derivative is a stereoisomer of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is of particular interest due to its unique stereochemistry, which can influence its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R)-trans-Clopidogrel-MP Derivative typically involves several steps, including the formation of the core structure and the introduction of the stereocenters. The synthetic route often starts with the preparation of the thiophene ring, followed by the addition of the piperidine moiety. The stereochemistry is introduced through chiral catalysts or chiral auxiliaries, ensuring the correct (S,R)-trans configuration.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S,R)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions are employed to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S,R)-trans-Clopidogrel-MP Derivative has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antiplatelet agent with improved efficacy and reduced side effects compared to Clopidogrel.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S,R)-trans-Clopidogrel-MP Derivative involves its conversion to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and various enzymes involved in the metabolic activation of the compound.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: The parent compound, widely used as an antiplatelet agent.

    Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.

    Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.

Uniqueness

(S,R)-trans-Clopidogrel-MP Derivative is unique due to its specific stereochemistry, which can influence its binding affinity, metabolic stability, and overall pharmacological profile. This makes it a valuable compound for studying the effects of stereochemistry on drug action and for developing new therapeutic agents with improved properties.

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2E)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24+/m1/s1

InChI Key

FNCOEMFSIDGTAR-MPUBODTJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CS[C@@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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